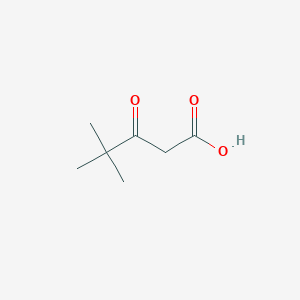
Lead(II) n-octanoate
Vue d'ensemble
Description
Lead(II) n-octanoate, also known as lead(2+) octanoate, is a compound with the formula C16H30O4Pb . It has a molecular weight of 493.6 .
Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file . The IUPAC Standard InChIKey for this compound is YMQPOZUUTMLSEK-UHFFFAOYSA-L .Chemical Reactions Analysis
This compound, being a part of the lead(II) alkanoate series or soaps, has been thoroughly characterized by means of XRD, PDF analysis, DSC, FTIR, ssNMR and other techniques, in all their phases and mesophases . More specific reactions involving this compound are not provided in the search results.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight of 493.6 . It has been characterized in all its phases and mesophases . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
1. Interaction with Other Compounds and Formation of Complexes:
- A study examined the interaction between sodium octanoate and lead(II) in aqueous solutions, observing complexation especially at higher metal:carboxylate ratios, indicative of the formation of insoluble lead carboxylates (Pereira, Valente, & Burrows, 2014).
2. Crystal Structures and Polymorphism:
- Research on lead(II) alkanoate series from octanoate to octadecanoate revealed polymorphic forms in room temperature crystal phases, providing insights into degradation compounds in oil paintings (Martínez-Casado et al., 2017).
3. Solubility and Aggregate Formation:
- The solubility of lead(II) carboxylates, including octanoate, was studied in various solvents, indicating the formation of aggregates with a structure similar to lamellar mesophases (Burrows et al., 2004).
4. Luminescent Properties and Metal–Organic Frameworks:
- A novel 3D lead(II) metal–organic framework with luminescent properties was synthesized using lead(II) octanuclear as a secondary building unit (Yang et al., 2008).
5. Extraction and Separation Techniques:
- Lead(II) extraction from various media using n-octylaniline, showcasing methods for lead(II) separation from complex mixtures (Shilimkar & Anuse, 2002).
6. Coordination Chemistry and Structural Studies:
- Extensive studies on the coordination chemistry of lead(II) in various solvents revealed insights into its structural properties in both solution and solid states (Persson et al., 2011).
7. Nanocrystal Synthesis and Properties:
- Investigation into the synthesis of lead sulfide nanocrystals from lead(II) xanthate and dithiocarbamate complexes, highlighting the control over nanocrystal size and shape (Lewis et al., 2015).
8. Inorganic-Organic Hybrid Materials:
- Synthesis and characterization of new lead(II) phosphonates as inorganic-organic hybrid materials, providing insights into their crystal structures and properties (Mao, Wang, & Clearfield, 2002).
9. Microextraction Techniques:
- Development of a new microextraction procedure using amine-based solvents for the separation and preconcentration of lead(II) from water samples (Habila et al., 2019).
10. Catalytic and Electronic Properties:
- Research on molecular bowl-based metal-organic frameworks with open metal sites, highlighting the size-dependent catalytic performances in cyanosilylation reactions (Liu et al., 2015).
Safety and Hazards
Orientations Futures
The crystal structures of lead(II) soaps, including Lead(II) n-octanoate, can now be used as fingerprints for their detection using X-ray diffraction . This suggests potential future directions in the detection of these compounds in disordered phases or in the initial stages of formation in paintings .
Propriétés
IUPAC Name |
lead(2+);octanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16O2.Pb/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQPOZUUTMLSEK-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Pb+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O4Pb | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201319303 | |
| Record name | Octanoic acid lead(2+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201319303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7319-86-0 | |
| Record name | Octanoic acid lead(2+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201319303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lead(2+) octanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.985 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-(2-[1,1'-Biphenyl]-4-yl-2-oxoethyl)isoquinolinium bromide](/img/structure/B3056596.png)


